molecular formula C21H16FNO4S2 B2808671 5-((4-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole CAS No. 686737-71-3

5-((4-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole

Cat. No.: B2808671
CAS No.: 686737-71-3
M. Wt: 429.48
InChI Key: WBAHMCYVCRWEIH-UHFFFAOYSA-N
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Description

“5-((4-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole” is a synthetic organic compound that features a combination of fluorobenzyl, furan, and tosyl groups attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((4-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole” typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tosyl Group: Tosylation can be performed using tosyl chloride in the presence of a base such as pyridine.

    Attachment of the Fluorobenzyl Group: This step might involve nucleophilic substitution reactions where a fluorobenzyl halide reacts with a thiol group.

    Incorporation of the Furan Ring: The furan ring can be introduced through coupling reactions or by using furan-containing starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or furan moieties.

    Reduction: Reduction reactions could target the oxazole ring or the fluorobenzyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated or hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, “5-((4-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine

In biological and medicinal research, this compound could be investigated for its potential as a pharmacophore. The presence of fluorine, sulfur, and aromatic rings suggests it might interact with biological targets such as enzymes or receptors.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism of action for “5-((4-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole” would depend on its specific application. In a biological context, it might interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-Chlorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole
  • 5-((4-Methylbenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole
  • 5-((4-Nitrobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole

Uniqueness

“5-((4-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole” is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets.

Properties

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO4S2/c1-14-4-10-17(11-5-14)29(24,25)20-21(27-19(23-20)18-3-2-12-26-18)28-13-15-6-8-16(22)9-7-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAHMCYVCRWEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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